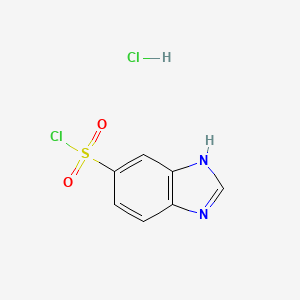![molecular formula C13H20N2O2 B2577806 6-Tert-butyl-2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2200424-17-3](/img/structure/B2577806.png)
6-Tert-butyl-2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-Tert-butyl-2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one” is a chemical compound with a molecular weight of 257.33 . Its IUPAC name is tert-butyl (2-formyl-3- (tetrahydrofuran-3-yl)propyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H23NO4/c1-13 (2,3)18-12 (16)14-7-11 (8-15)6-10-4-5-17-9-10/h8,10-11H,4-7,9H2,1-3H3, (H,14,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not available in the search results. More detailed information might be found in specialized chemical databases or literature .Physical And Chemical Properties Analysis
The compound has a molecular weight of 257.33 . Other physical and chemical properties such as boiling point, melting point, and density are not available in the search results.Wissenschaftliche Forschungsanwendungen
Catalytic Properties and Synthesis
6-Tert-butyl-2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one, due to its structural complexity and unique chemical properties, has potential applications in catalysis and synthesis. For example, compounds structurally related to it have been studied for their catalytic properties in water oxidation, demonstrating the potential for such compounds in catalytic processes. A study by Zong and Thummel (2005) on Ru complexes for water oxidation highlighted the significance of ligand structures resembling this compound in enhancing catalytic efficiency and turnover numbers for oxygen evolution in aqueous solutions (Zong & Thummel, 2005).
Medicinal Chemistry and Drug Design
The compound's framework is relevant in medicinal chemistry, particularly in the design and synthesis of bioactive molecules. For instance, derivatives of pyridazin-3-one, which share a resemblance in their core structure to this compound, have been explored for their therapeutic potential. Eggen et al. (2000) reported on the synthesis of cryptophycin-24 (Arenastatin A) amenable to structural modifications, indicating the utility of such structures in developing compounds with potential anticancer properties (Eggen et al., 2000).
Environmental and Material Science
In the field of environmental and material science, the structural analogs of this compound have been investigated for their antioxidant properties and potential applications in stabilizing materials against oxidative degradation. Liu and Mabury's (2020) review on synthetic phenolic antioxidants highlights the environmental presence and impact of compounds with antioxidant properties, shedding light on the relevance of such chemical structures in material science and environmental chemistry (Liu & Mabury, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-tert-butyl-2-(oxolan-3-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)11-4-5-12(16)15(14-11)8-10-6-7-17-9-10/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQVSCSHEAFKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2577724.png)
![2-[(4-Ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B2577727.png)
![[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2577728.png)
![5-Chloro-6-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2577729.png)
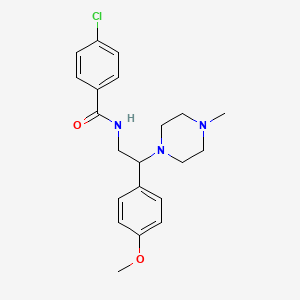

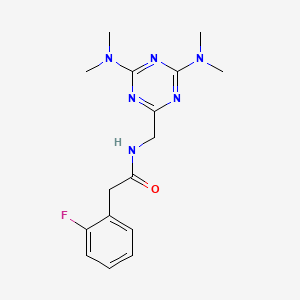
![5-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2577736.png)
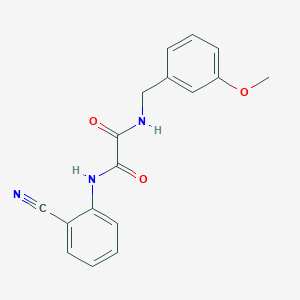
![8-methoxy-3,5-dimethyl-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2577739.png)
![N-benzyl-3-oxo-2-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2577740.png)
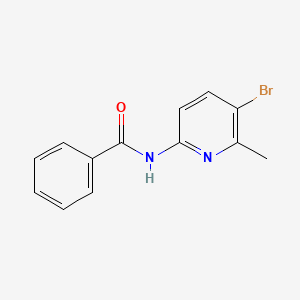
![9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
